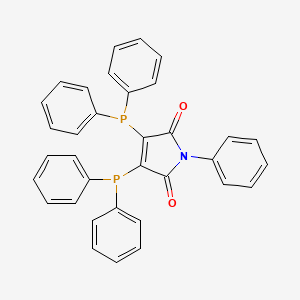
3,4-Bis(diphenylphosphanyl)-1-phenyl-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Bis(diphenylphosphanyl)-1-phenyl-1H-pyrrole-2,5-dione: is an organophosphorus compound commonly used as a bidentate ligand in inorganic and organometallic chemistry. It is characterized by the presence of two phosphino groups linked to a pyrrole backbone, making it a versatile ligand for various catalytic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis(diphenylphosphanyl)-1-phenyl-1H-pyrrole-2,5-dione typically involves the reaction of chlorophosphines with dilithiated reagents. For example, the reaction of chlorodiisopropylphosphine with dilithiated pyrrole derivatives can yield the desired diphosphine compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale reactions using similar synthetic routes as those used in laboratory settings, with optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming phosphine oxides.
Reduction: Reduction reactions can convert the phosphine groups to phosphines.
Substitution: The compound can participate in substitution reactions, where the phosphine groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various halogenated reagents can be used for substitution reactions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Reduced phosphine derivatives.
Substitution: Substituted phosphine compounds.
Aplicaciones Científicas De Investigación
Chemistry: The compound is widely used as a ligand in coordination chemistry and catalysis. It forms stable complexes with transition metals, which are used in various catalytic processes, including hydrogenation and cross-coupling reactions .
Biology and Medicine: While specific applications in biology and medicine are limited, the compound’s derivatives are being explored for potential use in drug delivery systems and as imaging agents.
Industry: In the industrial sector, the compound is used in the synthesis of fine chemicals and pharmaceuticals. Its role as a ligand in catalytic processes makes it valuable for large-scale chemical production .
Mecanismo De Acción
The mechanism by which 3,4-Bis(diphenylphosphanyl)-1-phenyl-1H-pyrrole-2,5-dione exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, stabilizing them and facilitating various catalytic reactions. The phosphine groups donate electron density to the metal center, enhancing its reactivity and selectivity in catalytic processes .
Comparación Con Compuestos Similares
1,2-Bis(diphenylphosphino)ethane (dppe): A common diphosphine ligand with a shorter backbone.
1,2-Bis(diphenylphosphino)benzene (dppbz): Another diphosphine ligand with an aromatic backbone.
1,4-Bis(diphenylphosphino)butane (dppb): A diphosphine ligand with a longer aliphatic backbone.
Uniqueness: 3,4-Bis(diphenylphosphanyl)-1-phenyl-1H-pyrrole-2,5-dione is unique due to its pyrrole backbone, which imparts distinct electronic and steric properties. This uniqueness allows it to form stable complexes with a variety of metal centers, making it a versatile ligand for different catalytic applications .
Propiedades
Número CAS |
56641-89-5 |
|---|---|
Fórmula molecular |
C34H25NO2P2 |
Peso molecular |
541.5 g/mol |
Nombre IUPAC |
3,4-bis(diphenylphosphanyl)-1-phenylpyrrole-2,5-dione |
InChI |
InChI=1S/C34H25NO2P2/c36-33-31(38(27-18-8-2-9-19-27)28-20-10-3-11-21-28)32(34(37)35(33)26-16-6-1-7-17-26)39(29-22-12-4-13-23-29)30-24-14-5-15-25-30/h1-25H |
Clave InChI |
FAEUCKKJWIYZKT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


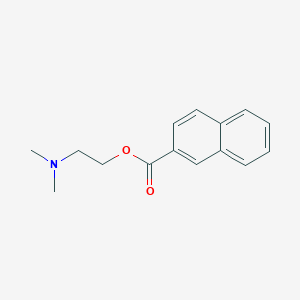
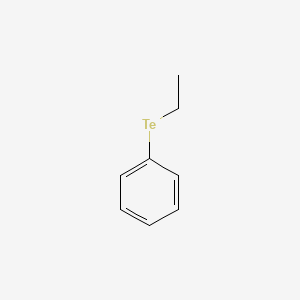
![N-{[Bis(carboxymethyl)amino]methyl}-N-(2-hydroxyethyl)glycine](/img/structure/B14639016.png)
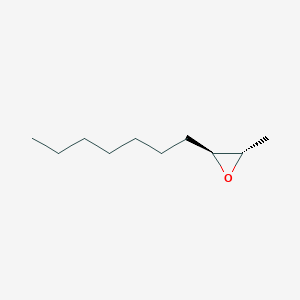

![2-Chloro-4-[(methylsulfanyl)methyl]phenol](/img/structure/B14639033.png)


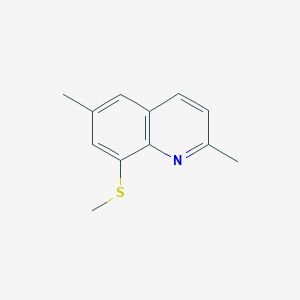
![Methanone, phenyl[2-phenyl-3-(3-phenyl-5-isoxazolyl)cyclopropyl]-](/img/structure/B14639062.png)
![Trimethyl[(1,1,1-trichloro-4-phenylbut-3-yn-2-yl)oxy]silane](/img/structure/B14639069.png)

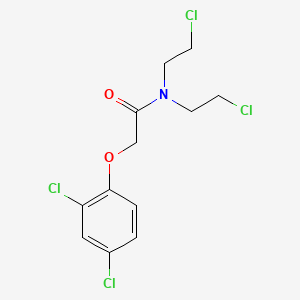
![[6-[3,4-Dihydroxy-2,5-bis[[2,4,6-tri(propan-2-yl)phenyl]sulfonyloxymethyl]oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 2,4,6-tri(propan-2-yl)benzenesulfonate](/img/structure/B14639085.png)
